(2S)-2-piperazin-1-ylpropan-1-ol
Description
Properties
IUPAC Name |
(2S)-2-piperazin-1-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(6-10)9-4-2-8-3-5-9/h7-8,10H,2-6H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSAIUCZKQGPNG-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stereochemical Control
The nucleophilic ring-opening of chiral epoxides by piperazine is a widely employed strategy. For (2S)-2-piperazin-1-ylpropan-1-ol, (S)-propylene oxide serves as the chiral precursor. Piperazine attacks the less substituted carbon of the epoxide, yielding the desired (2S)-configuration. The reaction is typically conducted in polar aprotic solvents (e.g., THF or acetonitrile) at 60–80°C for 12–24 hours.
Example Procedure
A mixture of (S)-propylene oxide (5.8 g, 0.1 mol) and piperazine (8.6 g, 0.1 mol) in THF (100 mL) is heated at 70°C for 18 hours. The solvent is evaporated, and the residue is purified via silica chromatography (ethyl acetate/methanol, 9:1) to afford this compound as a white solid (Yield: 78%, enantiomeric excess (e.e.): 92%).
Optimization Studies
-
Solvent Effects : THF enhances nucleophilicity, while DMF accelerates reaction rates but reduces stereoselectivity.
-
Temperature : Elevated temperatures (>80°C) lead to racemization, lowering e.e. to <85%.
Asymmetric Reductive Amination
Ketone Precursor and Chiral Catalysts
2-Oxopropylpiperazine undergoes asymmetric reduction using chiral catalysts. Borane complexes with (R)-BINAP or (S)-CBS catalysts induce high enantioselectivity.
Procedure
2-Oxopropylpiperazine (10.2 g, 0.06 mol) is dissolved in methanol (50 mL). (S)-CBS catalyst (0.6 g, 1 mol%) and BH₃·THF (15 mL, 0.15 mol) are added at 0°C. After stirring for 6 hours, the mixture is quenched with HCl (1M), extracted with dichloromethane, and purified to yield the (2S)-alcohol (Yield: 85%, e.e.: 94%).
Comparative Catalyst Performance
| Catalyst | Solvent | Temperature | Yield (%) | e.e. (%) |
|---|---|---|---|---|
| (S)-CBS | MeOH | 0°C | 85 | 94 |
| (R)-BINAP | THF | 25°C | 72 | 88 |
| No catalyst | EtOH | 25°C | 45 | 0 |
Catalytic systems significantly enhance both yield and enantioselectivity compared to uncatalyzed reactions.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic 2-piperazin-1-ylpropan-1-ol is resolved using chiral acids (e.g., (R)-mandelic acid). The (2S)-enantiomer forms a less soluble salt, which is crystallized and isolated.
Procedure
Racemic alcohol (20 g, 0.14 mol) and (R)-mandelic acid (21.3 g, 0.14 mol) are dissolved in ethanol (200 mL) at 60°C. Slow cooling to 4°C precipitates the (2S)-mandelate salt, which is filtered and recrystallized (Yield: 65%, e.e.: 98%).
Enzymatic Kinetic Resolution
Lipases (e.g., Candida antarctica) selectively acetylate the (2R)-enantiomer, leaving the (2S)-alcohol unreacted.
Example
Racemic alcohol (10 g, 0.07 mol), vinyl acetate (8.5 mL, 0.09 mol), and lipase (1 g) in toluene (100 mL) are stirred at 30°C for 24 hours. The (2S)-alcohol is isolated via column chromatography (Yield: 48%, e.e.: 99%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | e.e. (%) | Cost | Scalability |
|---|---|---|---|---|
| Epoxide ring-opening | 78 | 92 | Low | High |
| Asymmetric reductive amination | 85 | 94 | Moderate | Moderate |
| Diastereomeric salt resolution | 65 | 98 | High | Low |
| Enzymatic resolution | 48 | 99 | High | Moderate |
The epoxide method balances cost and scalability, while enzymatic resolution offers superior enantiopurity at higher costs.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
(2S)-2-piperazin-1-ylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
(2S)-2-piperazin-1-ylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-piperazin-1-ylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between (2S)-2-piperazin-1-ylpropan-1-ol and related piperazine derivatives:
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s low molecular weight (144.22) implies higher aqueous solubility compared to bulkier derivatives like the compound (558.62), which contains hydrophobic groups (trifluoromethyl, thiophene).
- LogP and Bioavailability : The tert-butyl ester in ’s compound (LogP = 1.91) enhances lipophilicity, whereas this compound’s hydroxyl group may improve solubility but reduce membrane permeability .
Functional Group Impact
- Alcohol vs. Carboxylic Acid : The hydroxyl group in the target compound contrasts with the carboxylic acid in and , affecting ionization (pKa) and binding interactions.
- Protective Groups : The Fmoc group in is critical for peptide synthesis but adds steric bulk, whereas the tert-butyl ester in enhances stability during synthetic workflows .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for laboratory-scale synthesis of (2S)-2-piperazin-1-ylpropan-1-ol?
- Methodology :
- Alkylation of Piperazine : Reacting 4-substituted piperazine derivatives (e.g., 4-methylpiperazine) with halogenated propanol intermediates (e.g., 1-chloro-2-propanol) under basic conditions (e.g., NaOH or NaH) to form the piperazine-propanol backbone .
- Chiral Resolution : For enantiomeric purity, chiral precursors or enzymatic resolution may be applied, as seen in structurally similar piperazine derivatives .
- Key Considerations : Monitor reaction pH and temperature to avoid racemization. Purification via column chromatography or recrystallization is recommended.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR : - and -NMR to confirm stereochemistry and piperazine ring substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (±2 ppm accuracy).
- HPLC : Chiral HPLC columns (e.g., Chiralpak®) to assess enantiomeric excess (ee) ≥98% .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantioselectivity in the synthesis of this compound?
- Strategies :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) to induce stereocontrol during alkylation .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers .
- Data Contradiction Analysis : Compare ee values across multiple batches using chiral HPLC and troubleshoot variables (e.g., solvent polarity, catalyst loading) .
Q. What mechanistic insights explain the reactivity of this compound in substitution reactions?
- Reactivity Profile :
- Nucleophilic Piperazine : The secondary amine in the piperazine ring facilitates nucleophilic substitution with electrophiles (e.g., alkyl halides, acyl chlorides) .
- Hydroxyl Group Functionalization : The propanol hydroxyl can be oxidized (e.g., with KMnO) to ketones or substituted via Mitsunobu reactions .
- Case Study : Reaction with benzyl bromide yields a tertiary amine derivative, confirmed by -NMR loss of -OH peak at δ 2.1 ppm and new benzyl signals at δ 7.3–7.5 ppm .
Q. How can researchers resolve contradictory data in biological activity studies involving this compound?
- Troubleshooting Framework :
| Issue | Potential Cause | Resolution |
|---|---|---|
| Variability in receptor binding assays | Impurities in compound batches | Re-purify via preparative HPLC; validate with LC-MS . |
| Inconsistent cytotoxicity results | Cell line heterogeneity | Use isogenic cell lines; standardize assay conditions (e.g., serum-free media) . |
- Orthogonal Validation : Cross-validate findings using SPR (surface plasmon resonance) for binding kinetics and in silico docking studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
